molecular formula C7H6ClF3N2 B8486285 (2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine

(2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine

Cat. No. B8486285
M. Wt: 210.58 g/mol
InChI Key: ZERHZJGMGDTSFX-UHFFFAOYSA-N
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Patent
US08853238B2

Procedure details

To a mixture of N-(2-chloro-6-trifluoromethylpyridin-3-yl)-2,2-dimethylpropionamide (6.59 g) and THF (30 ml), sodium hydride (60% in oily, 1 g) was added under ice-cooling, and stirred at room temperature for 30 minutes. The reaction mixture was ice-cooled, and then methyl iodide (10 g) was added, and stirred at room temperature for 4 hours. Into the reaction mixture, water was poured, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. To the resulting residue, acetonitrile (40 ml), concentrated hydrochloric acid (40 ml), and isopropanol (40 ml) were added, and stirred at room temperature for 2 hours, at 60° C. for 2 hours, then at 80° C. for 2 hours. Into the reaction mixture cooled to room temperature, saturated aqueous sodium hydrogen carbonate solution was poured, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to give 2.60 g of (2-chloro-6-trifluoromethylpyridin-3-yl)-methylamine.
Name
N-(2-chloro-6-trifluoromethylpyridin-3-yl)-2,2-dimethylpropionamide
Quantity
6.59 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH:8][C:9](=O)C(C)(C)C)=[CH:6][CH:5]=[C:4]([C:15]([F:18])([F:17])[F:16])[N:3]=1.C1COCC1.[H-].[Na+].CI>O>[Cl:1][C:2]1[C:7]([NH:8][CH3:9])=[CH:6][CH:5]=[C:4]([C:15]([F:16])([F:17])[F:18])[N:3]=1 |f:2.3|

Inputs

Step One
Name
N-(2-chloro-6-trifluoromethylpyridin-3-yl)-2,2-dimethylpropionamide
Quantity
6.59 g
Type
reactant
Smiles
ClC1=NC(=CC=C1NC(C(C)(C)C)=O)C(F)(F)F
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
stirred at room temperature for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue, acetonitrile (40 ml), concentrated hydrochloric acid (40 ml), and isopropanol (40 ml) were added
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hours, at 60° C. for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
at 80° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Into the reaction mixture cooled to room temperature
ADDITION
Type
ADDITION
Details
saturated aqueous sodium hydrogen carbonate solution was poured
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=CC=C1NC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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